Micromarin F

Description

Structure

3D Structure

Properties

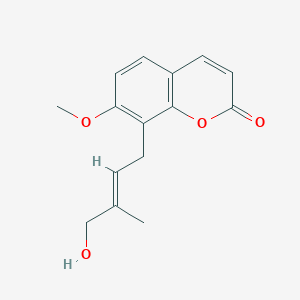

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+ |

InChI Key |

NYBDJZVNEBTWCZ-XCVCLJGOSA-N |

Isomeric SMILES |

C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Origin and Distribution

Micromarin F is a naturally occurring coumarin (B35378) that has been successfully isolated from various parts of the plant Micromelum minutum, a member of the Rutaceae family. researchgate.netmedcraveonline.com Research has documented its presence in the stems, bark, and seeds (fruits) of this species.

Specifically, the investigation of an acetone (B3395972) extract from the stems of Micromelum minutum collected in Thailand led to the isolation of six new coumarins, including this compound. nih.govpharm.or.jp This finding has been corroborated by multiple studies that identify the stems as a primary source of this compound. researchgate.netmedcraveonline.com

In addition to the stems, this compound is among a dozen coumarins, such as micromarin A, B, C, G, and H, that have been isolated from an acetone extract of the bark of Micromelum minutum. prota4u.org The seeds of the plant have also been identified as a source, with thin-layer chromatography of a seed extract indicating the presence of this compound among other coumarins. hilarispublisher.com While the compound is found in various aerial parts, the stems and bark are the most frequently cited sources in scientific literature.

Table 1: Documented Sources of this compound in Micromelum minutum

| Plant Part | Isolation Confirmed | Reference(s) |

|---|---|---|

| Stems | Yes | researchgate.net, medcraveonline.com, nih.gov, pharm.or.jp |

| Bark | Yes | prota4u.org |

| Fruits (Seeds) | Yes | hilarispublisher.com |

While this compound is naturally found in Micromelum minutum, its structural relationship to other coumarins has led to its synthesis from compounds isolated from other plants. The herb Cnidium monnieri is a rich source of coumarins, with osthole (B1677514) being one of its main chemical constituents. nih.gov Although this compound is found in trace amounts in nature, it has been successfully synthesized from osthole. nih.govscilit.com

In a study focused on identifying environmentally friendly antifouling agents, researchers isolated four coumarins, including osthole, from Cnidium monnieri and subsequently synthesized five osthole derivatives, one of which was this compound. nih.govscilit.com Other related known compounds, such as meranzin (B15861) hydrate (B1144303), have also been isolated from the fruits of C. monnieri. mdpi.comresearchgate.net This highlights a chemotaxonomic link and the potential for semi-synthesis of this compound from more abundant natural precursors.

Extraction Techniques from Plant Biomass

The isolation of this compound from plant biomass relies on solvent-based extraction methods. The choice of solvent is critical, as its polarity influences the types and quantities of compounds extracted. nih.gov

For the specific extraction of this compound from Micromelum minutum, acetone has been the most frequently documented and successful solvent. pharm.or.jp Dried and powdered stems of the plant were extracted with acetone at room temperature, which, after concentration, yielded a residue containing a mixture of coumarins. nih.govpharm.or.jp Similarly, an acetone extract of the bark was used to isolate a range of coumarins, including this compound. prota4u.org The seeds of M. minutum were also extracted with acetone to identify its chemical constituents. hilarispublisher.com

While acetone is the specified solvent in studies that successfully isolated this compound, other polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for extracting phenolic compounds, including coumarins, from plant materials. nih.govresearchgate.net The effectiveness of these solvents often follows the order of acetone > methanol > ethanol, though the optimal choice can depend on the specific plant matrix and the target compound. foodandnutritionresearch.netnih.gov For instance, a methanol extract of Cnidium monnieri fruits was used to isolate various coumarins, demonstrating its utility for this class of compounds. researchgate.net

Table 2: Solvents Used in the Extraction of this compound and Related Coumarins

| Solvent | Plant Source | Target Compound(s) | Reference(s) |

|---|---|---|---|

| Acetone | Micromelum minutum (Stems, Bark, Seeds) | This compound and other coumarins | prota4u.org, nih.gov, hilarispublisher.com, pharm.or.jp |

| Methanol | Cnidium monnieri (Fruits) | Related 8-alkylcoumarins | researchgate.net |

Chromatographic Separation and Purification Strategies

Following solvent extraction, the resulting crude extract contains a complex mixture of compounds that requires further separation and purification. Silica (B1680970) gel column chromatography is the standard and essential technique reported for the isolation of this compound. medcraveonline.comnih.govpharm.or.jp

In this method, the crude extract is applied to the top of a column packed with silica gel, a highly polar stationary phase. researchgate.netijcce.ac.ir A mobile phase, typically a mixture of solvents with increasing polarity, is then passed through the column. nih.gov Compounds within the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. researchgate.net

For the isolation of this compound from the acetone extract of M. minutum stems, the extract was chromatographed on a silica gel column. nih.govpharm.or.jp The process involved eluting the column with a hexane-acetone gradient, which effectively separated the various coumarins. medcraveonline.compharm.or.jp Fractions were collected and further purified, often using preparative Thin Layer Chromatography (TLC), to yield the pure compound. medcraveonline.compharm.or.jp This technique is fundamental for purifying individual compounds from complex plant extracts. researchgate.netkanto.co.jp

This compound: A Comprehensive Chemical Profile

This compound is a naturally occurring coumarin, a class of benzopyrone secondary metabolites found in various plant species. This article provides a detailed overview of this compound, focusing on its natural sources and the methodologies employed for its isolation from these sources.

Nomenclature and Classification of Micromarin F

Standardized Chemical Naming and Systematic Identification

In accordance with the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Micromarin F is (E)-8-(4-hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one medchemexpress.com. For ease of identification in chemical databases and literature, it is also assigned a Chemical Abstracts Service (CAS) Registry Number. It is important to note that there appear to be two CAS numbers associated with this compound in different databases: 73292-93-0 and 7336-40-5.

| Identifier | Value |

| IUPAC Name | (E)-8-(4-hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one medchemexpress.com |

| CAS Number | 73292-93-0 / 7336-40-5 |

Molecular Formula and Core Coumarin (B35378) Scaffold Designation

The molecular formula of this compound has been determined to be C15H16O4 medchemexpress.com. This formula indicates that a single molecule of this compound contains 15 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

The fundamental structure of this compound is built upon a coumarin scaffold. Coumarins are a class of benzopyrones, which consist of a benzene ring fused to a pyrone ring. This core scaffold is a common feature in a wide variety of natural products and is known for its "privileged" status in medicinal chemistry, meaning it is a versatile framework for the development of biologically active molecules.

| Property | Detail |

| Molecular Formula | C15H16O4 medchemexpress.com |

| Core Structure | Coumarin Scaffold |

Classification as a Prenylated Coumarin Derivative

This compound is classified as a prenylated coumarin derivative. This classification is due to the presence of a prenyl group, specifically a 4-hydroxy-3-methylbut-2-en-1-yl substituent, attached to the core coumarin structure. Prenylation, the attachment of a prenyl group, is a common modification of natural products and can significantly influence their biological activity.

Relationship to Other Isolated Micromarins (e.g., Micromarin A, B, C, G, H)

This compound is part of a larger family of related compounds known as micromarins. The initial discovery and isolation of this compound from the stems of the plant Micromelum minutum also yielded several other novel coumarins. These were named Micromarin A, Micromarin B, Micromarin C, Micromarin G, and Micromarin H nih.gov. The shared nomenclature and co-isolation from the same natural source indicate a close structural and biosynthetic relationship between these compounds. They all share the fundamental coumarin scaffold but differ in the nature and substitution patterns of their appended groups.

Structural Elucidation and Spectroscopic Characterization

The determination of Micromarin F's structure has been achieved through a combination of advanced spectroscopic techniques. These methods provide a comprehensive view of the atomic arrangement and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound reveals a series of distinct signals corresponding to the different hydrogen atoms in the molecule. pharm.or.jp Key signals include those characteristic of a 7-methoxy-8-substituted coumarin (B35378) nucleus. pharm.or.jp Specifically, the spectrum shows doublets for H-3 and H-4, as well as for H-5 and H-6. pharm.or.jp The presence of a methoxy (B1213986) group at the C-7 position is confirmed by a singlet signal at approximately 3.88 ppm. pharm.or.jp The side chain attached at C-8 also gives rise to a set of characteristic signals, including those for vinylic and methyl protons. pharm.or.jp

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.22 | d | 9.5 |

| H-4 | 7.56 | d | 9.5 |

| H-5 | 7.35 | d | 8.4 |

| H-6 | 6.80 | d | 8.4 |

| 7-OCH₃ | 3.88 | s | |

| H-1' | 6.13 | d | 8.8 |

| H-2' | 5.13 | d | 8.4 |

| H-2' | 2.11 | d | 7.3 |

| H-3' | 2.01 | m | |

| 3'-CH₃ | 0.89 | d | 6.6 |

| 3'-CH₃ | 1.50 | s | |

| 4'-CH₃ | 1.81 | s | |

| H-4' | 5.41 | br s | |

| H-4' | 4.95 | s | |

| H-5' | 4.19 | d | 13.2 |

| H-5' | 4.11 | d | 13.2 |

| Data sourced from a study on the chemical constituents of Micromelum minutum. pharm.or.jp |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR data, showing signals for each unique carbon atom in this compound. The spectrum confirms the coumarin core and the nature of the substituent at the C-8 position. pharm.or.jpnih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 160.8 |

| C-3 | 113.1 |

| C-4 | 143.5 |

| C-4a | 112.9 |

| C-5 | 128.8 |

| C-6 | 107.4 |

| C-7 | 161.9 |

| C-8 | 113.5 |

| C-8a | 155.9 |

| 7-OCH₃ | 56.1 |

| C-1' | 123.4 |

| C-2' | 138.4 |

| C-3' | 12.8 |

| C-4' | 68.9 |

| This data is compiled from publicly available spectral information. nih.gov |

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, have been instrumental in establishing the precise connectivity of atoms and the stereochemistry of this compound. nih.gov HMBC experiments reveal long-range correlations between protons and carbons, which helps to piece together the molecular skeleton. mdpi.com For instance, correlations can be observed between the protons of the side chain and the carbons of the coumarin nucleus, confirming the attachment point at C-8. pharm.or.jp

NOE experiments provide information about the spatial proximity of atoms. pharm.or.jp In the case of this compound, irradiation of the H-1' proton signal led to an enhancement of the H-2' proton signal, providing evidence for their close spatial relationship and helping to define the geometry of the side chain. pharm.or.jp

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules like this compound. libretexts.orgmtoz-biolabs.comcreative-biolabs.com ESI-MS analysis of this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation from the solvent, such as [M+Na]⁺. pharm.or.jpaocs.org This allows for the direct determination of the molecular weight. libretexts.org

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. researchgate.net For this compound, HRMS data has established its molecular formula as C₁₅H₁₆O₄. nih.gov This high level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

The structural features of this compound, including its fundamental chromophore and key functional groups, have been investigated using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

The UV spectrum of this compound, recorded in methanol (B129727), displays absorption maxima (λmax) that are characteristic of a 7-methoxy-8-substituted coumarin nucleus. pharm.or.jp The presence of this specific coumarin skeleton is a key chromophore, the part of the molecule responsible for absorbing UV light. msu.edu The typical UV bands confirm this structural foundation. pharm.or.jp

Infrared (IR) spectroscopy provides further insight into the functional groups present in the this compound molecule. wikipedia.org The IR spectrum reveals the presence of a hydroxyl group (-OH), indicated by a broad absorption band. It also confirms the existence of a carbonyl group (C=O) from the α,β-unsaturated lactone ring typical of coumarins, and absorption bands corresponding to an aromatic ring. pharm.or.jpmdpi.com

The specific spectral data for this compound are summarized in the table below.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent/Method | Characteristic Peaks/Maxima | Reference |

|---|---|---|---|

| UV-Vis | Methanol | λmax (log ε): 224, 248, 258, 323 nm | pharm.or.jp |

| IR | CHCl₃ | νmax: 3540 (br, -OH), 1730 (C=O), 1605 (aromatic) cm⁻¹ | pharm.or.jp |

Comparative Analysis with Previously Reported Coumarin Spectral Data

The spectroscopic data of this compound are consistent with those of other 7-methoxy-8-substituted coumarins, confirming its structural class. pharm.or.jp A comparative analysis with related coumarins isolated from Micromelum minutum and other sources highlights the spectral similarities attributable to the shared coumarin core and reveals subtle differences arising from variations in the C-8 substituent.

For instance, Micromarin A, Micromarin B, and Micromarin C acetonide, all isolated alongside this compound, exhibit similar UV absorption patterns, with maxima around 321-322 nm, which is indicative of the same 7-methoxycoumarin (B196161) chromophore. pharm.or.jp Their IR spectra also consistently show a strong carbonyl absorption band around 1732 cm⁻¹ and an aromatic ring absorption near 1606 cm⁻¹. pharm.or.jp

The IR spectrum of 7-O-methylphellodenol-B, another related coumarin, shows comparable absorptions for hydroxyl (3250 cm⁻¹), carbonyl (1719 cm⁻¹), and aromatic (1606 and 1500 cm⁻¹) functionalities, reinforcing the interpretation of the spectral data for this compound. mdpi.com The slight variations in the exact positions of the absorption maxima among these compounds can be attributed to the different side chains attached at the C-8 position of the coumarin nucleus.

The table below presents a comparison of the UV and IR spectral data for this compound and other related coumarins.

Table 2: Comparative UV and IR Spectral Data of this compound and Related Coumarins

| Compound | UV λmax (nm) | IR νmax (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 224, 248, 258, 323 | 3540, 1730, 1605 | pharm.or.jp |

| Micromarin A | 209, 256, 267, 321 | 1732, 1606 | pharm.or.jp |

| Micromarin B | 207, 247, 258, 322 | 3545, 1732, 1606 | pharm.or.jp |

| Micromarin C Acetonide | 204, 224, 249, 259, 321 | 1732, 1606 | pharm.or.jp |

| 7-O-methylphellodenol-B | Not specified | 3250, 1719, 1606, 1500 | mdpi.com |

Chemical Synthesis and Derivative Research

Chemical Synthesis of Micromarin F and Analogues

The synthesis of this compound and its analogues is often part of a broader investigation into the chemical diversity and biological activity of coumarins, a class of natural products. These synthetic efforts frequently utilize abundant natural coumarins as starting materials.

This compound is a coumarin (B35378) derivative that can be obtained through semi-synthesis from naturally occurring precursors. mdpi.comscilit.comresearchgate.netnih.govsemanticscholar.org While it is often discussed within a group of derivatives conceptually based on osthole (B1677514)—the main coumarin found in the herbal plant Cnidium monnieri—its direct synthesis involves a multi-step process starting from a related coumarin, imperatorin (B1671801). mdpi.comsemanticscholar.orgsci-hub.se Osthole is considered a valuable lead compound for developing new derivatives due to its simple structure, high natural abundance, and significant biological activities. mdpi.com

The synthesis of this compound (designated as compound 9 in several studies) is achieved through the chemical modification of other coumarins isolated from C. monnieri. mdpi.comnih.govmdpi.comresearchgate.net The direct precursor to this compound is an aldehyde, 4-(7-Methoxy-2-oxo-2H-1-benzopyran-8-yl)-2-methylbut-2-enal (compound 8 ). mdpi.comsemanticscholar.org This aldehyde is synthesized from imperatorin (compound 2 ). mdpi.comsemanticscholar.org this compound is then produced by the reduction of this aldehyde precursor. mdpi.comsemanticscholar.org This approach allows for the creation of compounds that may only exist in trace amounts in nature but can be easily prepared in the laboratory for further study. mdpi.comsemanticscholar.org

The synthesis of this compound and its analogues employs standard organic chemistry procedures. mdpi.comresearchgate.net While m-Chloroperbenzoic Acid (m-CPBA) is a key reagent for creating epoxide derivatives from osthole, the synthesis of this compound itself follows a different specific pathway. mdpi.comsemanticscholar.orgresearchgate.netust.hkorganic-chemistry.org

The synthetic route to this compound involves two main steps:

Oxidation of Imperatorin : The precursor aldehyde (compound 8 ) is synthesized from imperatorin (compound 2 ) using Selenium Dioxide (SeO2) as the oxidant. The reaction is typically carried out under reflux conditions in a solvent system like DMSO-EtOH. mdpi.comsemanticscholar.org

Reduction to this compound : The secondary alcohol, this compound (compound 9 ), is then prepared by the reduction of the aldehyde (compound 8 ). mdpi.comsemanticscholar.org This reduction can be achieved using a reducing agent such as sodium borohydride (B1222165) in ethanol (B145695). mdpi.com

Other analogues in the same research series are synthesized using different methodologies. For instance, the epoxidation of osthole to yield 8-epoxypentylcoumarin is accomplished using m-CPBA in a solvent like dichloromethane (B109758) (CH2Cl2) at 0 °C. mdpi.comsemanticscholar.org Subsequent acid hydrolysis of the epoxide with sulfuric acid (H2SO4) yields a diol, meranzin (B15861) hydrate (B1144303). mdpi.comsemanticscholar.org

Design and Preparation of Synthetic Derivatives

The design and preparation of synthetic derivatives related to this compound are primarily driven by the goal of exploring structure-activity relationships (SAR). mdpi.comscience.gov The strategy involves creating a library of analogous compounds by systematically modifying the functional groups on the parent coumarin skeleton, particularly on the isoamylene side chain. mdpi.comnih.gov

The preparation of these derivatives starts with the isolation of parent coumarins like osthole and imperatorin from natural sources such as the fruits of Cnidium monnieri. mdpi.com These compounds then serve as scaffolds for chemical modifications. The design focuses on altering specific positions to understand their influence on biological activity. Key modifications include:

Modification at C-2'/C-3' of the side chain : Introducing different functional groups such as an epoxide, a diol, or a hydroxyl group, while removing the double bond present in the parent compound osthole. mdpi.com

Modification at C-5' of the side chain : Converting the terminal methyl group into an aldehyde or a primary alcohol. semanticscholar.org

This compound, a secondary alcohol, is one such designed derivative, created to assess the impact of a hydroxyl group at this specific position of the side chain. mdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

SAR investigations are crucial for identifying the chemical features of a molecule that are responsible for its biological effects, which can guide the development of more potent compounds. mdpi.comscience.govnih.gov

Studies on this compound and its analogues have provided preliminary insights into the SAR of coumarins as antifouling agents. mdpi.comscilit.comnih.govmdpi.comresearchgate.net The biological activity, measured as the concentration required to inhibit 50% of larval settlement (EC50), has been shown to be dependent on the nature of the functional groups on the isoamylene side chain attached to the coumarin core. mdpi.comnih.gov

The key findings from these SAR studies are:

Influence of C-2'/C-3' functional groups : The presence and nature of functional groups between the C-2' and C-3' positions of the side chain affect the antifouling activity. mdpi.com For example, comparing osthole (a C-2'/C-3' double bond) with its synthesized derivatives like 8-epoxypentylcoumarin (epoxide) and meranzin hydrate (diol) reveals different levels of inhibitory activity. mdpi.com

Influence of C-5' functional groups : Modifications at the C-5' position have a significant impact on antifouling potency. mdpi.comsemanticscholar.org A comparison of imperatorin (which has a methyl group at the C-5' position), its corresponding aldehyde derivative, and this compound (the alcohol derivative) shows that these changes alter the activity against different marine organisms. semanticscholar.org For instance, against the larvae of Bugula neritina, the aldehyde derivative (EC50 = 15.00 µmol/mL) was more potent than the methyl version (osthole, EC50 = 30.98 µmol/mL) and the alcohol version (this compound, EC50 = 47.62 µmol/mL), suggesting that an electron-withdrawing group at this position enhances activity against this specific organism. semanticscholar.org

The following table summarizes the antifouling activity of selected coumarins, illustrating the structure-activity relationships.

| Compound Name | Key Structural Feature | EC50 (μg/mL) vs. B. albicostatus | EC50 (μg/mL) vs. B. neritina |

|---|---|---|---|

| Osthole | C-2'=C-3' double bond, C-5' is CH3 | 4.64 | 7.57 |

| Imperatorin | Epoxide at C-2'/C-3', C-5' is CH3 | 3.39 | >25 |

| 8-methylbutenalcoumarin | C-2'=C-3' double bond, C-5' is CHO | 6.41 | 3.87 |

| This compound | C-2'=C-3' double bond, C-5' is CH2OH | 10.27 | 12.24 |

Biological Activity Research and Mechanistic Studies

Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant economic and operational challenges to maritime industries. The search for environmentally benign antifouling agents has led to the investigation of natural products, including Micromarin F.

This compound, a synthesized derivative of the natural coumarin (B35378) osthole (B1677514), has been evaluated for its ability to inhibit the larval settlement of key fouling organisms, the barnacle Balanus albicostatus and the bryozoan Bugula neritina. semanticscholar.orgmdpi.com In comparative studies, this compound demonstrated inhibitory activity against the settlement of larvae from both species. mdpi.com

The effectiveness of an antifouling agent is often quantified by its EC50 value, the concentration at which it inhibits 50% of larval settlement. For this compound, the EC50 values were determined to be 42.04 µmol/mL⁻¹ against Balanus albicostatus and 47.62 µmol/mL⁻¹ against Bugula neritina. mdpi.com While effective, its potency was observed to be less than that of other related coumarins with different functional groups at the C-5' position, suggesting that specific structural features are crucial for maximizing antifouling activity. mdpi.com All tested compounds, including this compound, were considered non-toxic at the tested concentrations, as their lethal concentration (LC50) was significantly higher than their effective inhibitory concentration (EC50). semanticscholar.org

| Fouling Organism | Scientific Name | EC50 (µmol/mL⁻¹) | Reference |

|---|---|---|---|

| Barnacle | Balanus albicostatus | 42.04 | mdpi.com |

| Bryozoan | Bugula neritina | 47.62 | mdpi.com |

The investigation into compounds like this compound is driven by the need for alternatives to traditional antifouling paints, which often contain biocides with broad toxicity. nih.govmdpi.com Historically, highly effective agents like tributyltin (TBT) were banned due to their severe, long-term negative impacts on non-target marine organisms and the broader marine ecosystem. mdpi.comnih.gov The release of toxic substances from ship hulls can lead to their persistence in the environment, accumulation in the food chain, and harm to various marine species, from plankton to mammals. nih.gov

Natural products are explored as potentially "environmentally friendly" options because they are expected to be biodegradable and have more specific modes of action. semanticscholar.org The goal is to identify or develop compounds that prevent larval settlement without causing widespread ecological damage, thus protecting both maritime assets and marine biodiversity. nih.govresearchgate.net The study of coumarins such as this compound is part of this broader effort to find effective, yet ecologically sustainable, solutions to the problem of biofouling. semanticscholar.org

Cytotoxic Activity in In Vitro Cell Line Models

This compound belongs to the coumarin class of compounds, many of which have been isolated from the plant genus Micromelum. scielo.org.pe Various extracts and isolated compounds from these plants have been screened for their potential as anticancer agents.

While this compound itself has been isolated from the stems of Micromelum minutum, a comprehensive review of the cytotoxic activities of compounds from this plant does not report specific data for this compound against common cancer cell lines. scielo.org.pee-nps.or.kr

However, numerous other coumarins isolated from Micromelum minutum have demonstrated cytotoxic effects against a range of cancer cells. For instance, compounds such as microminutin (B2980464) and murrangatin (B14983) have shown strong cytotoxicity against the cholangiocarcinoma cell line KKU-100. Other related coumarins have been tested against T-lymphoblastic leukemia (CEM-SS), lung adenocarcinoma (SBC3, A549), and breast cancer (MCF-7) cell lines, with some showing significant activity. e-nps.or.kr Although these findings highlight the potential of the coumarin scaffold in cancer research, specific IC50 values for this compound against these cell lines are not available in the reviewed scientific literature.

| Cancer Cell Line | Cell Line Name | Active Compound(s) Reported | Reference |

|---|---|---|---|

| T-lymphoblastic leukemia | CEM-SS | 8-hydroxyisocapnolactone-2',3'-diol | e-nps.or.kr |

| Lung adenocarcinoma | SBC3, A549 | Clauslactone E, Minutin B | |

| Breast cancer | MCF-7 | (Weakly cytotoxic compounds reported) | |

| Cholangiocarcinoma | KKU-100 | Microminutin, Murrangatin |

Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal cells, and its induction is a key strategy in cancer therapy. While direct studies on the apoptotic mechanisms of this compound have not been reported, research on related coumarins provides insight into the potential pathways involved.

Coumarins can trigger apoptosis through multiple routes. A primary mechanism involves the intrinsic or mitochondrial pathway. This is often characterized by the destabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. This event activates a cascade of enzymes known as caspases (such as caspase-3 and caspase-9), which are the executioners of apoptosis, leading to the systematic dismantling of the cell. The process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 are downregulated, tipping the balance towards cell death. Some coumarins may also influence the activity of the p53 tumor suppressor protein, a crucial regulator of the cell cycle and apoptosis.

Antioxidant Activity

Coumarins as a chemical class are recognized for their antioxidant properties. This activity stems from their ability to act as reducing agents, donate hydrogen atoms, and quench singlet oxygen, thereby neutralizing harmful free radicals. By mitigating oxidative stress, these compounds can help protect cells from damage. Studies on various plant extracts containing coumarins confirm their capacity to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. Although this is a known characteristic of the coumarin family, specific in vitro antioxidant assays (e.g., DPPH or FRAP assays) detailing the specific antioxidant capacity of this compound have not been found in the reviewed literature.

In Vitro Assays for Radical Scavenging and Lipid Peroxidation Inhibition

Research into the antioxidant properties of coumarins demonstrates their capacity to scavenge free radicals and inhibit lipid peroxidation, key processes in oxidative stress. researchgate.net While direct data for this compound is not extensively available, studies on structurally related prenylated coumarins and other coumarin derivatives provide significant insights into its potential activities.

In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. medcraveonline.com For instance, a study on various coumarin derivatives revealed that their radical scavenging activity is concentration-dependent. medcraveonline.com Some coumarins have shown potent inhibition of lipid peroxidation. unair.ac.id

Table 1: Lipid Peroxidation Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Source/Type | Lipid Peroxidation Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| Nordentatin | Coumarin | 2.90 | medcraveonline.com |

| 7-Hydroxyheptaphylline | Carbazole Alkaloid (structurally related) | 2.95 | medcraveonline.com |

| Compound 2 (a 7-methoxyheptaphylline) | Carbazole Alkaloid (structurally related) | 3.61 | medcraveonline.com |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Coumarin Derivative | 91.0% inhibition (concentration not specified) | unair.ac.id |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase)

Coumarin derivatives have been shown to modulate the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). researchgate.net These enzymes are crucial components of the cellular defense against oxidative stress. SOD converts superoxide radicals into hydrogen peroxide and molecular oxygen, while CAT catalyzes the decomposition of hydrogen peroxide into water and oxygen. researchgate.net

Studies on various natural compounds, including flavonoids with structural similarities to coumarins, have demonstrated their ability to enhance the expression and activity of these protective enzymes. For example, treatment with the prenylated flavonoid morusin (B207952) was found to affect the levels of SOD and CAT in a dose-dependent manner in a model of intestinal inflammation. mdpi.com It is plausible that this compound, as a prenylated coumarin, could exert similar effects, thereby contributing to cellular antioxidant defenses. Coumarins as a class are recognized for their ability to increase the activity of antioxidants like superoxide dismutase and catalase. unair.ac.id

Anti-inflammatory Properties (as observed for coumarin derivatives)

The anti-inflammatory properties of coumarin derivatives are well-documented and are often linked to their ability to modulate key signaling pathways involved in inflammation. nih.gov

Inhibition of Proinflammatory Mediators (e.g., Nuclear Factor-kappa B, Nitric Oxide Production)

A significant mechanism underlying the anti-inflammatory effects of coumarins is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). nih.gov

Several studies have demonstrated that coumarin derivatives can suppress the production of NO in inflammatory models. A variety of prenylated coumarins have shown remarkable inhibitory effects on NO production in lipopolysaccharide-induced mouse macrophage RAW 264.7 cells, with IC50 values comparable to the anti-inflammatory drug hydrocortisone. core.ac.uk This inhibition of NO production is a key indicator of anti-inflammatory potential.

Table 2: Inhibition of Nitric Oxide Production by Selected Coumarin Derivatives

| Compound Type | Inhibitory Effect | Model System | Reference |

|---|---|---|---|

| Prenylated Coumarins | IC50 values ranging from 0.58 ± 0.06 to 6.29 ± 0.12 μM | LPS-induced RAW 264.7 cells | core.ac.uk |

| Coumarin-benzimidazole derivatives | Good anti-inflammatory activity with some compounds showing 45-47% inhibition | In vivo models | core.ac.uk |

Anthelmintic and Antiparasitic Activity (for coumarin derivatives)

Coumarin derivatives have emerged as a promising class of compounds with significant anthelmintic and antiparasitic activities. medcraveonline.com Their broad spectrum of biological effects includes activity against various parasites.

Recent research has focused on the synthesis and evaluation of new coumarin derivatives for their efficacy against parasites. For example, some coumarins have shown potent activity against Leishmania major, the parasite responsible for leishmaniasis. medcraveonline.com Specifically, compounds isolated from Micromelum minutum, the same plant source as this compound, have demonstrated significant cytotoxic activity against L. major. medcraveonline.com Minutin A, minutin B, 8-hydroxyisocapnolactone-2',3'-diol, and clauslactone E exhibited IC50 values of 26.2, 20.2, 12.1, and 9.8 μM, respectively. medcraveonline.com

Furthermore, synthetic coumarin derivatives have been tested against other parasites. One study reported on the antifouling activity of synthesized coumarins, including Micromarin-F, against barnacle larvae, indicating a broader potential for activity against marine invertebrates. scilit.com

Table 3: Anthelmintic and Antiparasitic Activity of Selected Coumarin Derivatives

| Compound | Activity | Target Organism | IC50/EC50 | Reference |

|---|---|---|---|---|

| Minutin A | Cytotoxic | Leishmania major | 26.2 µM | medcraveonline.com |

| Minutin B | Cytotoxic | Leishmania major | 20.2 µM | medcraveonline.com |

| 8-hydroxyisocapnolactone-2',3'-diol | Cytotoxic | Leishmania major | 12.1 µM | medcraveonline.com |

| Clauslactone E | Cytotoxic | Leishmania major | 9.8 µM | medcraveonline.com |

| Micromarin-F | Antifouling | Balanus albicostatus larvae | - | scilit.com |

Biosynthetic Pathways and Biogenetic Investigations

Proposed Biogenetic Routes for Prenylated Coumarins in Micromelum Species

The genus Micromelum, belonging to the Rutaceae family, is a rich source of coumarins, particularly 6- and 8-prenylated coumarins. unair.ac.id The biosynthesis of these compounds, including Micromarin F which has been isolated from the stems of Micromelum minutum, follows a series of intricate steps. unair.ac.id The general proposed pathway involves three main stages: the formation of the core coumarin (B35378) nucleus, subsequent modifications like acylation, hydroxylation, and cyclization, and finally, structural modifications that lead to the diverse array of coumarins found in these plants. researchgate.net

The initial building block for coumarins is the amino acid phenylalanine, which is synthesized via the shikimate pathway. frontiersin.org From there, the phenylpropanoid pathway generates common precursors like cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA. frontiersin.org These precursors serve as the foundation for various secondary metabolites, including coumarins. frontiersin.org Prenylation, the attachment of a prenyl group, is a key step in the diversification of coumarins in Micromelum and is a characteristic biogenetic trend in related genera. researchgate.net Specifically, prenylation at the C-8 position is a known feature in the biosynthesis of coumarins within the tribe Clauseneae, to which Micromelum belongs. researchgate.net

Enzymatic Steps and Key Intermediates in Coumarin Biosynthesis

The biosynthesis of the coumarin backbone and its subsequent modifications are orchestrated by a suite of specific enzymes. The journey from phenylalanine to the basic coumarin structure involves several key enzymatic reactions:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the conversion of phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway. frontiersin.orgontosight.ai

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid. frontiersin.orgontosight.ai

4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by converting it to its coenzyme A (CoA) ester, p-coumaroyl-CoA. frontiersin.orgontosight.ai

A critical juncture in coumarin biosynthesis is the ortho-hydroxylation of cinnamic acid derivatives, which diverts them from the lignin (B12514952) biosynthetic pathway. frontiersin.org This step is considered irreversible and is a key control point. frontiersin.org Enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H) catalyze this ortho-hydroxylation, leading to a hydroxylated intermediate that can then undergo lactonization to form the coumarin ring. frontiersin.org This lactonization can occur spontaneously in the presence of light or be catalyzed by enzymes like coumarin synthase (COSY). frontiersin.orgbiorxiv.org

Further diversity is introduced by other enzymes such as prenyltransferases (PTs), which attach prenyl groups, and various hydroxylases and methyltransferases that modify the coumarin core. frontiersin.orgbiorxiv.org For instance, the formation of scopoletin, a related coumarin, involves the enzyme feruloyl-CoA 6'-hydroxylase (F6'H). frontiersin.orgresearchgate.net

Genetic Basis and Biosynthetic Gene Cluster (BGC) Analysis (for related microbial natural products; analogous research direction)

While detailed BGC analysis for this compound in Micromelum species is a subject for ongoing research, studies on analogous microbial natural products, particularly aminocoumarin antibiotics, provide a powerful framework for understanding the genetic organization of coumarin biosynthesis. thieme-connect.com In microorganisms, the genes responsible for the biosynthesis of a specific secondary metabolite are often found clustered together on the genome in what is known as a biosynthetic gene cluster (BGC). thieme-connect.comnih.gov

Analysis of BGCs for antibiotics like novobiocin, clorobiocin (B606725), and coumermycin A1 has revealed that the structural similarities and differences in these compounds are directly reflected in the organization of their respective gene clusters. thieme-connect.comnih.gov These clusters contain genes for all the necessary enzymatic steps, including the formation of the coumarin ring, glycosylation, and the synthesis and attachment of other moieties. nih.govresearchgate.net

The identification and functional characterization of these BGCs are often achieved through genome mining and gene inactivation experiments. thieme-connect.comnih.gov For example, the inactivation of a specific gene in the clorobiocin BGC was shown to abolish its production, confirming the gene's role in the biosynthetic pathway. nih.gov This approach of using BGC analysis is a promising direction for elucidating the complete biosynthetic pathway of plant-derived coumarins like this compound. plos.org Modern techniques in genomics and metabolomics are increasingly being used to connect genes to their metabolic products, even for complex microbial communities. nih.gov

Chemotaxonomic and Ecological Significance

Micromarin F as a Chemotaxonomic Marker for the Micromelum Genus

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. In the plant family Rutaceae, the genus Micromelum is recognized for producing a rich diversity of coumarins, particularly those with 6- or 8-prenylated-7-methoxy substitutions. prota4u.org this compound, an 8-prenylated coumarin (B35378), is a significant secondary metabolite isolated from the stems and bark of Micromelum minutum. prota4u.orgunair.ac.idresearchgate.netnih.gov

The chemical constituents of an acetone (B3395972) extract of Micromelum minutum stems collected in Thailand led to the isolation of six new coumarins, including this compound, alongside six already known coumarins. nih.gov Its presence has been consistently reported in M. minutum, making it a characteristic compound for this species. nih.govresearchgate.net

While some research suggests that the compound micromelin (B228078) may serve as a chemotaxonomic marker for the entire Micromelum genus due to its presence in all examined species unair.ac.idresearchgate.net, the specific profile of coumarins, including this compound, -G, and -H, is distinctive for M. minutum. unair.ac.idresearchgate.net The unique combination of these and other coumarins within a particular species serves as a chemical fingerprint, aiding in its identification and classification. The isolation of a compound from a plant is a crucial step in establishing its chemotaxonomic relevance. researchgate.net The consistent isolation of this compound from M. minutum underscores its importance in the chemotaxonomic characterization of this species within the Micromelum genus.

Table 1: Distribution of Selected Coumarins in Micromelum Species

| Compound | Micromelum minutum | Micromelum falcatum | Micromelum integerrimum | Source |

| This compound | + | unair.ac.id, researchgate.net, prota4u.org | ||

| Micromarin A | + | + | researchgate.net, prota4u.org | |

| Micromarin B | + | + | researchgate.net, prota4u.org | |

| Micromarin C | + | + | researchgate.net, prota4u.org | |

| Micromelin | + | unair.ac.id, prota4u.org | ||

| Microminutin (B2980464) | + | researchgate.net, prota4u.org | ||

| Murrangatin (B14983) | + | prota4u.org | ||

| Hydramicromelin D | + | unair.ac.id |

Note: "+" indicates the presence of the compound in the specified species.

Role in Plant Chemical Defense and Interspecies Interactions

Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary metabolic processes but are crucial for survival and interaction with their environment. These compounds often function as a chemical defense against herbivores, pathogens, and competing plants. si.edufrontiersin.orgresearchgate.net Coumarins, as a class of compounds, are well-documented for their wide range of biological activities, including antimicrobial and insecticidal properties, which support their role in plant defense. nih.govmsptm.org

This compound, as a constituent of Micromelum, is implicated in the plant's defensive strategies. The crude extracts of Micromelum minutum, which contain a mixture of coumarins including precursors and related structures to this compound, have shown significant cytotoxic activity against various cell lines, suggesting a potent chemical defense mechanism. tandfonline.com The production of such bioactive compounds can deter feeding by herbivores and inhibit the growth of pathogenic microorganisms. scribd.comscienceopen.com

Research has demonstrated the defensive potential of this compound more directly. In a study investigating environmentally friendly antifouling agents, this compound was synthesized from osthole (B1677514) and, along with other coumarin derivatives, tested for its ability to inhibit the larval settlement of marine invertebrates. researchgate.netmdpi.com This activity highlights a clear defensive function, preventing colonization by other organisms.

Furthermore, the release of secondary metabolites into the environment can affect the growth of neighboring plants, a phenomenon known as allelopathy. nih.govmdpi.complantprotection.plresearchgate.net Allelochemicals can act as natural herbicides, giving the producing plant a competitive advantage. frontiersin.org While direct studies on the allelopathic effects of this compound are limited, the known inhibitory activities of coumarins suggest a potential role in mediating plant-plant interactions within the ecosystem. The antifungal properties of related coumarins from Micromelum falcatum against plant pathogens like Pythium insidiosum further support the defensive role of this class of compounds within the genus. scienceopen.comfrontiersin.org These interactions are fundamental to shaping community structure and dynamics in natural ecosystems. researchgate.net

Future Research Directions and Advanced Methodologies

Application of Advanced Metabolomics and Genomics in Micromarin F Research

The convergence of metabolomics and genomics offers a powerful strategy for natural product discovery and characterization. nih.gov This integrated "multi-omics" approach is crucial for elucidating the biosynthesis of this compound and identifying novel, related compounds. nih.gov

Detailed Research Findings: Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct snapshot of the chemical phenotype. mdpi.com Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques can create detailed metabolite profiles from Micromelum minutum, the plant species from which this compound was first isolated. mdpi.comresearchgate.netnih.gov Untargeted metabolomics can help discover previously unknown derivatives of this compound and other related coumarins. nih.gov

Genomics provides the blueprint for an organism's biosynthetic capabilities. By sequencing the genome of M. minutum, researchers can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like coumarins. nih.govbiorxiv.org The integration of genomic data with metabolomic profiles allows for the direct correlation of genes to metabolites. researchgate.net This "metabologenomics" approach can confirm the biosynthetic pathway of this compound and enable genome mining for new natural products. researchgate.netnih.gov For instance, identifying the specific enzymes encoded in a BGC can predict the chemical structures of the metabolites produced, which can then be verified by targeted metabolomic analysis. biorxiv.org This synergy is essential, as genomic data reveals the potential for biosynthesis, while metabolomics confirms the actual production of these compounds under specific conditions. nih.govmdpi.com

Computational Chemistry and Molecular Docking for Receptor Interaction Prediction

Computational methods are indispensable tools in modern drug discovery, providing deep insights into molecular interactions and guiding the design of more potent compounds.

Detailed Research Findings: Quantum chemical computations, such as those using Density Functional Theory (DFT), can be employed to explore the molecular properties of this compound. informaticsjournals.co.in These calculations help in understanding the compound's electronic structure, reactivity, and kinetic stability. informaticsjournals.co.in Such computational studies are foundational for predicting how this compound might behave in a biological system. plos.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. plos.orgchemmethod.com For this compound, docking studies can be performed against various protein targets implicated in diseases to predict its binding affinity and interaction patterns. informaticsjournals.co.in By simulating the interaction between this compound and the active site of a target enzyme or receptor, researchers can identify key amino acid residues involved in the binding and elucidate its potential mechanism of action. plos.org These in silico analyses are cost-effective and can screen large libraries of potential biological targets, prioritizing them for further experimental validation. chemmethod.com

Exploration of Sustainable Production Methods (e.g., Biotechnological Approaches if applicable)

The reliance on natural extraction from plant sources like Micromelum minutum can be unsustainable and yield low quantities of the desired compound. researchgate.netunair.ac.id Therefore, developing sustainable and scalable production methods is a critical area of future research.

Detailed Research Findings: Biotechnological production offers a promising alternative. One approach involves identifying the complete biosynthetic pathway of this compound within M. minutum and heterologously expressing the responsible genes in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This metabolic engineering strategy could enable large-scale, controlled, and sustainable production of this compound in bioreactors. The search for new bioactive compounds increasingly relies on such multidisciplinary approaches, combining genomics and metabolomics to overcome challenges in obtaining desired concentrations. nih.gov

Furthermore, chemical synthesis provides another avenue. Research has shown that this compound and other coumarin (B35378) derivatives can be synthesized from precursor molecules like osthole (B1677514). researchgate.netmdpi.com Optimizing these synthetic routes to improve yield, reduce costs, and use environmentally benign reagents is a key goal for sustainable production. The development of efficient synthetic or biosynthetic production systems is crucial for ensuring a stable supply of this compound for extensive biological evaluation and potential clinical development. researchgate.net

Design of Novel Scaffolds Based on the this compound Core for Enhanced Bioactivity

The coumarin core of this compound serves as an excellent chemical scaffold for the design of new, structurally diverse analogues with potentially enhanced biological activity and improved pharmacological properties. science.gov

Detailed Research Findings: Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the functional groups on the this compound molecule—such as the methoxy (B1213986) group or the prenyl side chain—researchers can investigate how these changes impact its bioactivity. science.gov For example, studies on other coumarins have shown that modifications to the side chains can significantly influence their activity. mdpi.com

This rational design approach can lead to the creation of novel scaffolds that retain the essential pharmacophore of this compound while introducing new features to enhance target binding, increase selectivity, or improve metabolic stability. science.govnih.gov The insights gained from molecular docking studies (as described in 9.2) can guide the design of these new derivatives by predicting which modifications are most likely to result in improved interactions with a specific biological target. The synthesis and subsequent biological evaluation of these novel compounds could lead to the development of next-generation therapeutic agents with superior efficacy. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Micromarin F in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, with purification via column chromatography or recrystallization. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and catalytic coupling reactions. Experimental sections should detail reagent ratios, solvent systems, and reaction conditions (e.g., temperature, inert gas environment). For reproducibility, include yield percentages and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups and stereochemistry. Assign peaks using reference spectra of analogous compounds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carbonyl or amine stretches to corroborate functional groups.

- Data should be tabulated with chemical shifts, coupling constants, and integration values for transparency .

Q. How should researchers design a literature review to contextualize this compound’s biological activity?

- Methodological Answer :

- Use keyword combinations (e.g., "this compound AND [bioactivity, mechanism, synthesis]") in academic databases like PubMed or Web of Science. Prioritize peer-reviewed articles from the last decade.

- Employ backward/forward citation tracking to identify foundational studies and recent advancements. Avoid non-indexed sources (e.g., blogs) to ensure credibility .

Advanced Research Questions

Q. What experimental design principles minimize bias in assessing this compound’s pharmacokinetic properties?

- Methodological Answer :

- Blinded Studies : Assign compound administration and data analysis to separate teams.

- Control Groups : Include vehicle controls and reference compounds (e.g., known CYP450 inhibitors for metabolic stability assays).

- Replicates : Use triplicate measurements for in vitro assays (e.g., plasma protein binding) and n ≥ 6 for in vivo models.

- Document statistical methods (e.g., ANOVA with post-hoc tests) and justify sample sizes via power analysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity.

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., pH, temperature).

- Error Source Identification : Compare instrumentation (e.g., LC-MS vs. ELISA for concentration measurements) and biological models (e.g., murine vs. human cell lines).

- Highlight methodological discrepancies in discussion sections .

Q. What strategies optimize the stability of this compound in long-term storage for repeated experiments?

- Methodological Answer :

- Condition Screening : Test stability under varying temperatures (−80°C, −20°C, 4°C), humidity levels, and light exposure.

- Analytical Monitoring : Use HPLC at intervals (e.g., 0, 3, 6 months) to quantify degradation products.

- Formulation Additives : Evaluate excipients (e.g., cyclodextrins) to enhance solubility and prevent aggregation.

- Report degradation kinetics using Arrhenius equations for accelerated aging studies .

Data Management & Ethical Compliance

Q. How should researchers structure a data management plan (DMP) for this compound studies?

- Methodological Answer :

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (e.g., NMR spectra, bioassay results).

- Storage Protocols : Use institutional repositories or platforms like Zenodo with DOI assignment.

- Ethical Compliance : Ensure alignment with institutional review boards (IRBs) for animal/human studies and cite prior methodologies to avoid redundancy .

Q. What are best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer :

- Transparent Reporting : Publish negative findings in supplementary materials or dedicated journals (e.g., Journal of Negative Results).

- Contextual Analysis : Discuss potential causes (e.g., assay sensitivity limits, compound instability) to guide future studies.

- Data Archiving : Share raw data in public repositories to support meta-analyses .

Tables for Methodological Reference

| Parameter | Recommended Technique | Key Considerations |

|---|---|---|

| Purity Verification | HPLC (UV/ELSD detection) | Column type, mobile phase, retention time |

| Stereochemical Analysis | Chiral NMR or X-ray crystallography | Solvent choice, crystal growth conditions |

| Bioactivity Validation | Dose-response assays (IC50/EC50) | Cell line viability, positive controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.